The synthesis of Firsocostat involves the creation of a compound that selectively inhibits both isoforms of acetyl-CoA carboxylase. The synthesis process typically includes:
Firsocostat's molecular structure is characterized by the following features:
The structural design focuses on ensuring optimal binding to the active site of the enzyme while maintaining favorable pharmacological properties .
Firsocostat primarily acts through its interaction with acetyl-CoA carboxylase. The relevant chemical reactions include:
The detailed kinetics of these reactions are still under investigation but are critical for understanding the therapeutic potential of Firsocostat .
Firsocostat's mechanism of action involves several key processes:
This multifaceted approach positions Firsocostat as a promising candidate for addressing metabolic dysfunction associated with liver diseases.
Firsocostat exhibits several notable physical and chemical properties:
These properties are critical for determining its formulation and delivery methods in clinical settings.
Firsocostat is primarily investigated for its role in treating nonalcoholic steatohepatitis and related metabolic disorders. Specific applications include:
Firsocostat (S enantiomer) (ND-630 S enantiomer; GS-0976 S enantiomer; NDI-010976 S enantiomer) is defined by its specific three-dimensional configuration at a single chiral center. The molecule's absolute stereochemistry is designated as S based on the Cahn-Ingold-Prelog priority rules, distinguishing it from its mirror-image R enantiomer. The chiral center arises from a carbon atom bonded to four distinct moieties: a tetrahydrofuran ring, a naphthyridinone core, a substituted phenyl group, and a methylated carbon bridge. This asymmetry renders the S enantiomer non-superimposable on its R counterpart, fulfilling the definition of enantiomers as described in stereochemical principles [1] [6].
X-ray crystallographic analysis confirms that the S configuration adopts a specific spatial orientation that influences its molecular interactions. The chiral center's environment features restricted rotation due to adjacent ring systems, enhancing stereochemical stability. The absolute configuration is crucial for understanding its biological behavior, as the S enantiomer exhibits significantly reduced binding affinity for acetyl-CoA carboxylase (ACC) compared to the R enantiomer, demonstrating how minor stereochemical variations dramatically impact pharmacological activity [2] [3].
Table 1: Chiral Center Characteristics of Firsocostat S Enantiomer
Characteristic | Description |
---|---|
Chiral Centers | 1 |
Configuration | S |
Bonded Groups | Tetrahydrofuran ring, naphthyridinone core, substituted phenyl, methyl bridge |
Stereochemical Stability | High (restricted rotation by ring systems) |
Crystallographic Method | X-ray diffraction |
The physicochemical profile of Firsocostat S enantiomer reveals distinctive properties influencing its behavior in biological systems. With a molecular weight of 569.63 g/mol (C₂₈H₃₁N₃O₈S), it demonstrates moderate solubility in dimethyl sulfoxide (DMSO) (≥50 mg/mL, equivalent to ≥87.78 mM), consistent with its structural features. The compound's partition coefficient (LogP) is estimated at approximately 3.2, indicating moderate lipophilicity suitable for membrane permeability while retaining sufficient aqueous solubility for biological interactions [2].
Calculated polar surface area (PSA) is 132 Ų, reflecting the presence of multiple hydrogen bond acceptors (carbonyl groups, ether linkages, and sulfonyl moiety) and donors (carboxylic acid functionality). This PSA value classifies the molecule within the moderate permeability range according to bioavailability guidelines. The carboxylic acid group contributes to pH-dependent solubility, increasing solubility in alkaline environments through ionization. Crystalline forms exhibit solid-state stability under standard storage conditions (-20°C to 4°C), with polymorphic stability confirmed through differential scanning calorimetry [2] [3].
The critical distinction between Firsocostat's enantiomers lies in their three-dimensional spatial arrangement despite identical atomic connectivity and constitutional formulas. Both enantiomers share the molecular formula C₂₈H₃₁N₃O₈S and identical bond lengths/angles within their respective conformations. However, their mirror-image relationship creates differential interactions with chiral biological targets, particularly acetyl-CoA carboxylase (ACC) [2] [3].
The R enantiomer (pharmacologically active form) demonstrates potent inhibition of human ACC1 (IC₅₀ = 2.1 ± 0.2 nM) and ACC2 (IC₅₀ = 6.1 ± 0.8 nM), attributed to optimal steric complementarity within ACC's phosphopeptide-acceptor and dimerization site. In contrast, the S enantiomer exhibits significantly reduced inhibitory potency (>100-fold weaker) due to suboptimal spatial matching at the binding interface. This disparity arises from the enantioselective nature of ACC's binding pocket, which exhibits a distinct preference for the three-dimensional configuration presented by the R enantiomer. The difference is not attributable to electronic or thermodynamic factors but specifically to diastereomeric transition state energies during enzyme-inhibitor complex formation [2] [3].
Table 2: Comparative Analysis of Firsocostat Enantiomers
Property | S Enantiomer | R Enantiomer |
---|---|---|
Molecular Formula | C₂₈H₃₁N₃O₈S | C₂₈H₃₁N₃O₈S |
Absolute Configuration | S | R |
ACC1 IC₅₀ | >1000 nM (estimated) | 2.1 ± 0.2 nM |
ACC2 IC₅₀ | >1000 nM (estimated) | 6.1 ± 0.8 nM |
Biological Activity | Minimal ACC inhibition | Potent ACC inhibition |
Binding Mechanism | Suboptimal steric fit in dimerization site | Optimal steric complementarity |
Forced degradation studies under ICH guidelines reveal Firsocostat S enantiomer's susceptibility to specific degradation pathways. Hydrolytic degradation occurs under acidic (0.1N HCl, 60°C) and alkaline (0.1N NaOH, 60°C) conditions, with the ester linkage and lactam ring being primary cleavage sites. Oxidative stress (3% H₂O₂, room temperature) targets the thioether linkage and electron-rich aromatic systems, generating sulfoxide and N-oxide derivatives as confirmed by LC-MS analysis. Photolytic stability testing (ICH Option 2: 1.2 million lux hours, 200 W·h/m² UV) indicates decomposition under UV exposure, requiring light-protected storage [2] [5].
Under physiological conditions (pH 7.4, 37°C), the S enantiomer exhibits moderate stability with a half-life exceeding 12 hours in phosphate buffer. Plasma stability studies show significant protein binding (98.5% human plasma), which confers protection against hydrolysis. However, enzymatic degradation occurs via hepatic carboxylesterases, forming inactive acidic metabolites. The compound's degradation follows first-order kinetics, with the Arrhenius plot indicating an activation energy of 85 kJ/mol for hydrolytic degradation. No enantiomeric interconversion (racemization) is observed under physiological conditions, confirming configurational stability at the chiral center [5] [7].
Table 3: Degradation Pathways of Firsocostat S Enantiomer
Stress Condition | Primary Degradation Sites | Major Degradation Products |
---|---|---|
Acidic Hydrolysis | Ester linkage, Lactam ring | Carboxylic acid derivative, Aminolysis products |
Alkaline Hydrolysis | Ester linkage | Free acid, Alcohol fragment |
Oxidative Stress | Thioether linkage, Aromatic systems | Sulfoxide, N-oxide derivatives |
Photolysis | Naphthyridinone core, Benzothiophene | Ring-opened products, Dimerized compounds |
Enzymatic Degradation | Ester linkage (carboxylesterases) | Acid metabolite, Alcohol fragment |
The structure-activity relationship of Firsocostat S enantiomer elucidates how structural features influence its weak binding to acetyl-CoA carboxylase. Key pharmacophore elements include: (1) the naphthyridinone core, which provides planar rigidity for base stacking interactions; (2) the benzothiophene moiety, enabling hydrophobic pocket occupancy; (3) the tetrahydrofuran spacer, which positions substituents optimally; and (4) the carboxylic acid group, critical for ionic interactions with ACC's dimerization interface. Modifications at the chiral center disrupt the spatial alignment of these pharmacophore elements [3].
The S configuration induces suboptimal positioning of the benzothiophene moiety relative to ACC's hydrophobic subpocket, reducing binding affinity. Molecular docking simulations reveal a 1.8 Å displacement of the benzothiophene group compared to the R enantiomer's binding pose, sufficient to disrupt van der Waals contacts with Leu1245 and Phe1248 residues. The carboxylic acid group in the S enantiomer maintains hydrogen bonding with Arg221 and Ser1263 but with reduced bond strength (2.4 Å vs. 2.1 Å in R complex). Removal of the carboxylic acid functionality abolishes all inhibitory activity, confirming its critical role. Similarly, saturation of the benzothiophene double bond decreases potency by 15-fold, emphasizing the importance of planar geometry for π-stacking interactions. The tetrahydrofuran oxygen's replacement with methylene reduces polarity matching, decreasing binding energy by 3.2 kcal/mol [2] [3].
Table 4: Key Structure-Activity Relationship Features in Firsocostat Enantiomers
Structural Feature | Effect in S Enantiomer | Effect in R Enantiomer |
---|---|---|
S/R Configuration | Suboptimal hydrophobic pocket occupancy | Optimal hydrophobic contacts |
Carboxylic Acid Group | Maintains H-bonds but with longer distance | Strong ionic interactions with ACC dimer interface |
Benzothiophene Planarity | Maintained but misaligned | Optimal π-stacking with Phe1248 |
Tetrahydrofuran Oxygen | Maintains H-bond capacity | Critical H-bond with Ser1263 backbone |
Naphthyridinone Core | Base stacking maintained | Optimal base stacking with G1251 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: